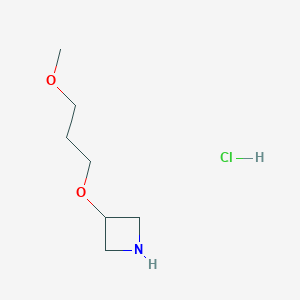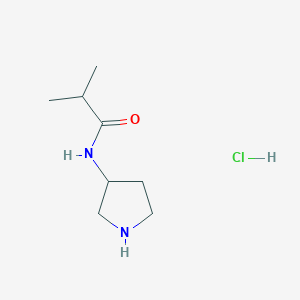
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid
Übersicht
Beschreibung
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid (2-DFPBA) is a fluorinated pyrrolidine derivative that has been studied for its potential in a variety of scientific and medical applications. It has been found to have a range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Pharmacology: Dipeptidyl Peptidase Inhibitors
In pharmacology, 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid is explored for its potential as a building block in the synthesis of dipeptidyl peptidase (DPP) inhibitors . These inhibitors play a crucial role in managing type 2 diabetes by prolonging the activity of incretin hormones, which stimulate insulin secretion. The compound’s difluorinated pyrrolidine ring can mimic proline, a common feature in many bioactive peptides, potentially leading to new therapeutic agents.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is used to study enzyme-substrate interactions due to its structural similarity to proline-containing peptides . By incorporating it into peptide chains, researchers can investigate the steric and electronic effects of fluorine atoms on enzymatic activity and stability, providing insights into enzyme mechanisms and aiding in the design of more effective enzyme inhibitors.
Materials Science: Polymer Synthesis
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid: can serve as a monomer in the synthesis of novel polymers . Its incorporation into polymeric chains could impart unique properties such as increased thermal stability and resistance to degradation, making it valuable for creating advanced materials for industrial applications.
Chemical Synthesis: Chiral Building Blocks
The compound’s chiral center and difluorinated motif make it an attractive chiral building block for the synthesis of complex organic molecules . Its incorporation into larger structures can introduce chirality and influence the physical and chemical properties of the synthesized compounds, which is essential in the development of pharmaceuticals and agrochemicals.
Agriculture: Pesticide Development
In agriculture, derivatives of 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid are investigated for their potential use in pesticide development . The difluorinated pyrrolidine moiety could enhance the biological activity of pesticides, offering a new approach to pest management that could lead to more effective and environmentally friendly agricultural practices.
Environmental Science: Fluorinated Surfactants
The compound’s ability to introduce fluorine atoms into molecules makes it a candidate for creating fluorinated surfactants . These surfactants can be used in environmental remediation processes, such as in the treatment of contaminated water, due to their unique properties, including high stability and the ability to lower surface tension significantly.
Eigenschaften
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-6(7(12)13)11-4-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFLMMVNPFSLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1469381.png)
![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)




![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)




